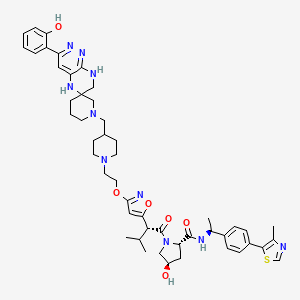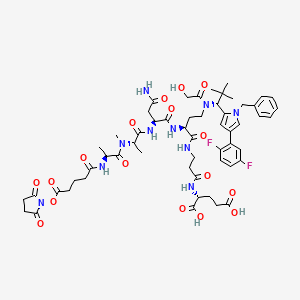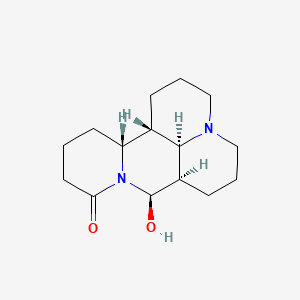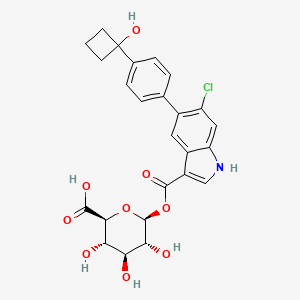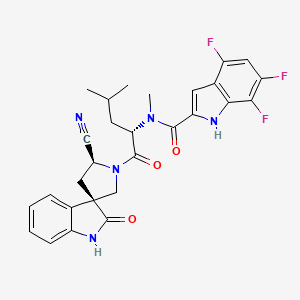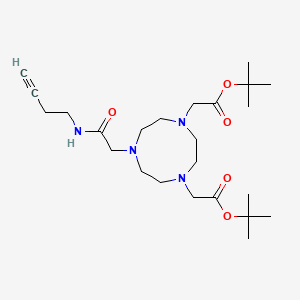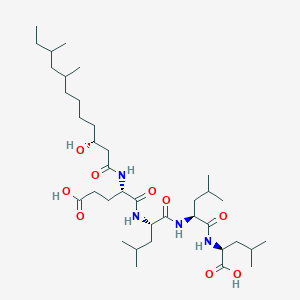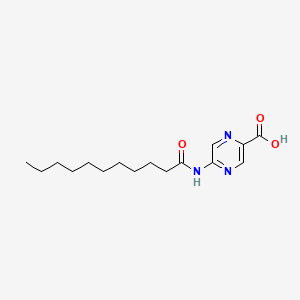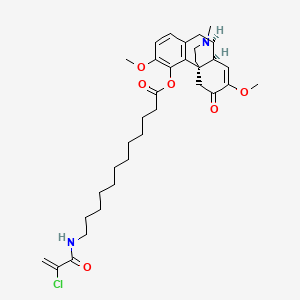
6-O-p-Coumaroyl scandoside methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-p-Coumaroyl scandoside methyl ester is a naturally occurring compound that can be isolated from the plant Oldenlandia diffusa . This compound belongs to the class of iridoids and is known for its significant anti-inflammatory properties . Its molecular formula is C26H30O13, and it has a molecular weight of 550.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-p-Coumaroyl scandoside methyl ester typically involves the extraction from the roots, stems, and leaves of Oldenlandia diffusa . The process includes several steps such as extraction, separation, purification, and crystallization to obtain the pure compound .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves large-scale extraction and purification processes similar to those used in laboratory settings. The compound is often produced in high purity for research purposes .
Chemical Reactions Analysis
Types of Reactions: 6-O-p-Coumaroyl scandoside methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially enhancing its biological activity.
Reduction: This reaction can modify the compound’s structure, affecting its stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can lead to the formation of new derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more reactive intermediates, while substitution can produce a range of derivatives with varying biological activities .
Scientific Research Applications
6-O-p-Coumaroyl scandoside methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study iridoid biosynthesis and reactivity.
Mechanism of Action
The anti-inflammatory activity of 6-O-p-Coumaroyl scandoside methyl ester is primarily due to its ability to suppress the NF-κB and MAPK signaling pathways . These pathways are crucial in regulating the immune response and inflammation. By inhibiting these pathways, the compound reduces the production of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
Asperuloside: Another iridoid with anti-inflammatory properties.
Asperulosidic Acid: Known for its anti-inflammatory and anti-cancer activities.
Comparison: 6-O-p-Coumaroyl scandoside methyl ester is unique due to its specific structure, which includes a coumaroyl group. This structural feature enhances its biological activity compared to other iridoids like asperuloside and asperulosidic acid . Additionally, its ability to inhibit multiple signaling pathways makes it a versatile compound in therapeutic research .
Properties
Molecular Formula |
C26H30O13 |
|---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
methyl (1S,4aS,5R,7aS)-7-(hydroxymethyl)-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C26H30O13/c1-35-24(34)15-11-36-25(39-26-23(33)22(32)21(31)17(10-28)38-26)19-13(9-27)8-16(20(15)19)37-18(30)7-4-12-2-5-14(29)6-3-12/h2-8,11,16-17,19-23,25-29,31-33H,9-10H2,1H3/b7-4+/t16-,17-,19-,20+,21-,22+,23-,25+,26+/m1/s1 |
InChI Key |
ABYPZHZWILXERF-BYMAQSFPSA-N |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)OC(=O)/C=C/C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C2C1C(C=C2CO)OC(=O)C=CC3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H-Benzofuro[3,2-c]carbazole-d10](/img/structure/B12379518.png)
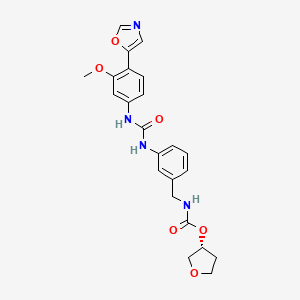
![[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethyl-methylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] 1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12379522.png)
